2-(Cyclohexylthio)-6-nitro-1,3-benzothiazole
Overview
Description
2-(Cyclohexylthio)-6-nitro-1,3-benzothiazole (2-CNB) is a chemical compound that has been studied for a variety of applications in scientific research. It is an aromatic heterocyclic compound with a cyclohexylthio group attached to a nitro group, which is attached to a benzothiazole ring. 2-CNB has a range of properties that make it useful in scientific research, including its stability, solubility, and low toxicity.
Scientific Research Applications
Antitumor Properties :
- Racané et al. (2006) synthesized derivatives of 6-amino-2-phenylbenzothiazole, which showed cytostatic activities against various malignant human cell lines (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
- Yoshida et al. (2005) designed and synthesized benzothiazole derivatives that demonstrated an inhibitory effect on tumor growth (Yoshida et al., 2005).
Antiparasitic Properties :
- Delmas et al. (2002) investigated 6-nitro- and 6-amino-benzothiazoles for their antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, finding compounds with promising activity (Delmas et al., 2002).
Synthesis Applications :
- Calō et al. (1972) reported on the use of benzothiazole-2-carbaldehyde or 6-nitrobenzothiazole-2-carbaldehyde for the synthesis of aldehydes or ketones via transaminations (Calō, Lopez, & Todesco, 1972).
Prodrug Development :
- Bradshaw et al. (2002) discussed the development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles (Bradshaw et al., 2002).
Green Chemistry Applications :
- Chakraborti et al. (2007) presented a “on water”-mediated synthesis of benzothiazoles/benzothiazolines as a clean and efficient method (Chakraborti, Rudrawar, Jadhav, Kaur, & Chankeshwara, 2007).
Dye Synthesis :
- Georgiadou and Tsatsaroni (2002) synthesized heterocyclic amines like 2-amino-6-nitro-benzothiazole for use in dye production (Georgiadou & Tsatsaroni, 2002).
Diagnostic Applications :
- Caronna et al. (1971) used benzothiazole for acylation studies, which can be a diagnostic criterion for revealing the presence of acyl radicals (Caronna, Galli, Malatesta, & Minisci, 1971).
properties
IUPAC Name |
2-cyclohexylsulfanyl-6-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-15(17)9-6-7-11-12(8-9)19-13(14-11)18-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLZIEQKECXJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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